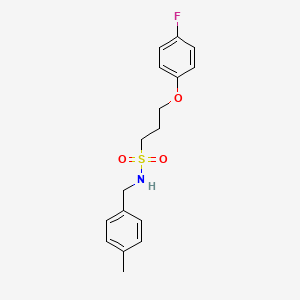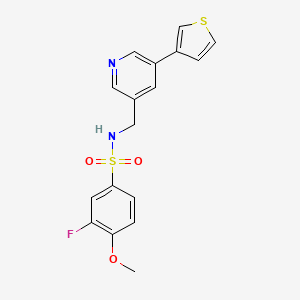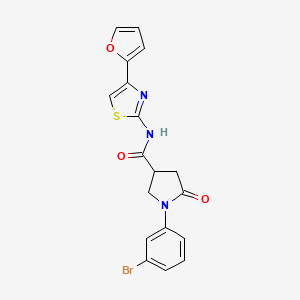
3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide is a sulfonamide-based molecule. Sulfonamides are a group of compounds known for their various biological activities, including antibacterial and anticancer properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide compounds, which can give insights into the potential characteristics and applications of the compound of interest.
Synthesis Analysis
The synthesis of sulfonamide compounds can involve multiple steps, including the resolution of enantiomers and the establishment of absolute configuration, as seen in the resolution of a nonsteroidal antiandrogen compound . The synthesis process may involve the creation of precursor molecules, such as thioethers, which are then further modified through reactions like hydrolysis and oxidation to yield the desired enantiomerically pure sulfonamide .
Molecular Structure Analysis
The molecular structure of sulfonamides is crucial for their biological activity. The presence of functional groups such as fluorophenoxy and methylbenzyl can influence the binding affinity and specificity of the compound to its biological targets. The absolute configuration of the molecule, as indicated by the R or S designation, can also significantly impact the potency and efficacy of the compound, as demonstrated by the study of the nonsteroidal antiandrogen .
Chemical Reactions Analysis
Sulfonamide compounds can undergo various chemical reactions, including biotransformation when exposed to biological systems. For instance, a fluorinated surfactant was shown to undergo hydroxylation in the alkyl chain, followed by oxidation and scission, ultimately leading to the release of inorganic fluoride . These reactions are indicative of the compound's potential biodegradability and its interaction with biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of fluorine atoms can affect these properties, potentially enhancing the compound's stability and lipophilicity, which are important for drug development. The array-based studies of antitumor sulfonamides have shown that these compounds can act as cell cycle inhibitors, affecting tubulin polymerization and causing changes in gene expression . These properties are essential for the pharmacological activity of sulfonamides and their potential use as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Environmental Phenols and PFCs in Consumer Products and Environmental Exposure
Exposure Assessment in Pregnant Women
A study assessed exposure to various environmental phenols, including benzophenone-3 and bisphenol A, in pregnant women. This research highlights widespread exposure to these compounds through consumer products, suggesting potential applications in monitoring and managing exposure during critical developmental periods (Mortensen et al., 2014).
Indoor and Nonresidential Air Concentrations
Research on volatile per- and polyfluorinated compounds (PFCs) in indoor environments identified significant sources of exposure through air, emphasizing the importance of understanding PFC distribution for environmental health and safety (Langer, Dreyer, & Ebinghaus, 2010).
Health Implications of Environmental Phenols and PFCs
Impact on Human Health
A study on the serum levels of perfluorooctane sulfonate (PFOS) and other PFCs in fluorochemical production employees explored the relationship between exposure and clinical chemistry markers, including lipid levels, indicating potential occupational health risks (Olsen et al., 1999).
Associations with Urinary Incontinence
Investigation into the relationship between polyfluoroalkyl chemicals (PFCs) and the occurrence of urge urinary incontinence among US women revealed significant associations, suggesting implications for understanding and managing health risks related to PFC exposure (Cui et al., 2021).
Eigenschaften
IUPAC Name |
3-(4-fluorophenoxy)-N-[(4-methylphenyl)methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c1-14-3-5-15(6-4-14)13-19-23(20,21)12-2-11-22-17-9-7-16(18)8-10-17/h3-10,19H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXPMRQKIQSSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenoxy)-N-(4-methylbenzyl)propane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3008943.png)



![N-cyclohexyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3008949.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B3008954.png)
![2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3008956.png)
![1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3008958.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3008959.png)
![[6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine](/img/structure/B3008961.png)


![6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008965.png)
![N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008966.png)